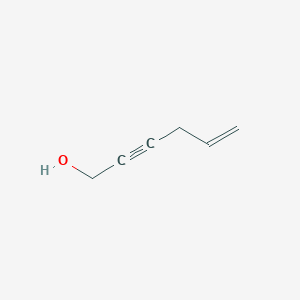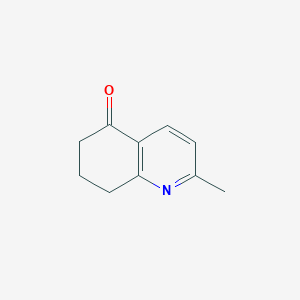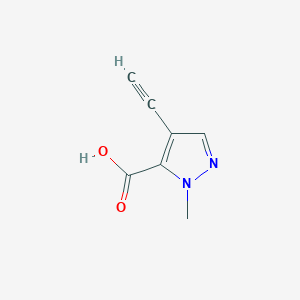
Acide 4-éthynyl-1-méthyl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Blocs de construction hétérocycliques
“4-Éthynyl-1-méthyl-1H-pyrazole” est utilisé comme bloc de construction hétérocyclique dans la synthèse de divers composés organiques complexes . Les composés hétérocycliques jouent un rôle crucial dans le domaine de la chimie médicinale en raison de leur large éventail d'activités biologiques.
Synthèse de produits chimiques bioactifs
Les pyrazoles, y compris “4-Éthynyl-1-méthyl-1H-pyrazole”, sont fréquemment utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Ils ont une large gamme d'applications en chimie médicinale, découverte de médicaments, agrochimie, chimie de coordination et chimie organométallique .
Préparation d'aminothiazoles
Ce composé peut être utilisé comme réactif pour la préparation d'aminothiazoles, qui sont connus comme des modulateurs de la γ-sécrétase . La γ-sécrétase est une protéase intramembranaire qui joue un rôle crucial dans les voies de signalisation cellulaire.
Inhibiteurs potentiels de JAK2
Il peut également être utilisé dans la synthèse d'amino-pyrido-indol-carboxamides, qui sont des inhibiteurs potentiels de JAK2 pour le traitement des troubles myéloprolifératifs . JAK2 est un type de protéine tyrosine kinase qui transmet des signaux à l'intérieur des cellules.
Inhibiteurs de la signalisation TGF-β1 et A active
Le composé peut être utilisé dans la synthèse de dérivés de la pyridine, qui agissent comme des inhibiteurs de la signalisation TGF-β1 et A active . TGF-β1 est une cytokine qui contrôle la prolifération, la différenciation cellulaire et d'autres fonctions dans la plupart des cellules.
Inhibiteurs de la kinase c-Met
“4-Éthynyl-1-méthyl-1H-pyrazole” peut être utilisé dans la synthèse d'analogues de MK-2461, qui agissent comme des inhibiteurs de la kinase c-Met pour le traitement du cancer . c-Met est une protéine qui, chez l'homme, est codée par le gène MET, et sa dysrégulation a été liée au développement du cancer.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of these cells. 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is its potent anticancer and antiviral properties. It has been found to be effective against a wide range of cancer cell lines and viral infections. However, 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid also has some limitations for lab experiments. Its synthesis is complex and time-consuming, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in research.
Orientations Futures
There are several future directions for the research of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders. 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have neuroprotective effects, and further research could explore its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another area of interest is the development of new synthesis methods for 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid that are more efficient and cost-effective. Finally, further research could explore the use of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer and viral infections.
Conclusion:
In conclusion, 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid, or 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and material science. Its potent anticancer and antiviral properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and optimize its use in scientific research.
Propriétés
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSYSASJNLBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506934 | |
| Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79229-66-6 | |
| Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



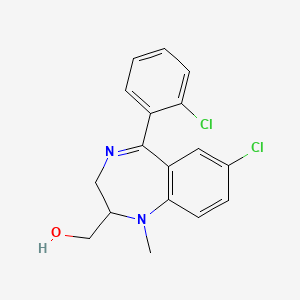

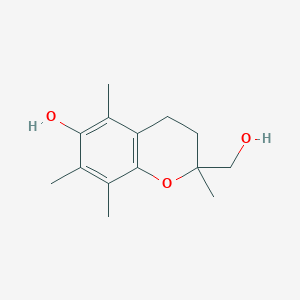


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)
![4-(6-Methylpyridin-3-yl)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1626291.png)
![disodium p-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1626292.png)
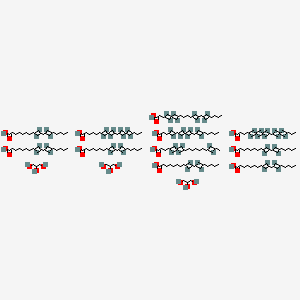
![tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate](/img/structure/B1626295.png)
